4-[(E)-3-(2-Methoxy-phenyl)-prop-2-en-(E)-ylideneamino]-5-phenyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-((3-(2-METHOXYPHENYL)-2-PROPENYLIDENE)AMINO)-5-PH-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2-METHOXYPHENYL)-2-PROPENYLIDENE)AMINO)-5-PH-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the triazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to around 80-100°C for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-((3-(2-METHOXYPHENYL)-2-PROPENYLIDENE)AMINO)-5-PH-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
4-((3-(2-METHOXYPHENYL)-2-PROPENYLIDENE)AMINO)-5-PH-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 4-((3-(2-METHOXYPHENYL)-2-PROPENYLIDENE)AMINO)-5-PH-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(4-Methoxyphenyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-((3-(2-Chlorophenyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((3-(2-METHOXYPHENYL)-2-PROPENYLIDENE)AMINO)-5-PH-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H16N4OS |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16N4OS/c1-23-16-12-6-5-8-14(16)11-7-13-19-22-17(20-21-18(22)24)15-9-3-2-4-10-15/h2-13H,1H3,(H,21,24)/b11-7+,19-13+ |
InChI Key |
FLKMCUZITYTFMU-MMWWNLEXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NN2C(=NNC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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